molecular formula C10H19N3O B13338087 1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B13338087
M. Wt: 197.28 g/mol
InChI Key: MIIHDDKWAWSLNY-UHFFFAOYSA-N
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Description

1,8-Dimethyl-1,4,9-triazaspiro[55]undecan-5-one is a synthetic organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,8-Dimethyl-1,4,9-triazaspiro[5

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: A related compound with similar spirocyclic structure but different functional groups.

    1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride: Another derivative with distinct chemical properties.

Uniqueness

1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one stands out due to its specific functional groups and the resulting chemical and biological properties. Its unique structure allows for diverse applications and makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1,10-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C10H19N3O/c1-8-7-10(3-4-11-8)9(14)12-5-6-13(10)2/h8,11H,3-7H2,1-2H3,(H,12,14)

InChI Key

MIIHDDKWAWSLNY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCN1)C(=O)NCCN2C

Origin of Product

United States

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